molecular formula C8H4BrNO2S B1456777 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid CAS No. 1430836-42-2

2-Bromothieno[3,2-b]pyridine-7-carboxylic acid

Cat. No. B1456777
CAS RN: 1430836-42-2
M. Wt: 258.09 g/mol
InChI Key: RPNPZQLOXLYJMX-UHFFFAOYSA-N
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Description

“2-Bromothieno[3,2-b]pyridine-7-carboxylic acid” is a chemical compound with the molecular formula C8H4BrNO2S . It has an average mass of 258.092 Da and a monoisotopic mass of 256.914612 Da .


Synthesis Analysis

While specific synthesis methods for “2-Bromothieno[3,2-b]pyridine-7-carboxylic acid” were not found, related compounds have been synthesized using multi-component reactions . For instance, pyrazolo[3,4-b]quinolinones were synthesized using pyridine-2-carboxylic acid as a catalyst in a reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Molecular Structure Analysis

The InChI code for “2-Bromothieno[3,2-b]pyridine-7-carboxylic acid” is 1S/C8H4BrNO2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,(H,11,12) .

Scientific Research Applications

Environmental Science

Research into the environmental fate of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid can provide insights into how similar compounds behave in the environment. This can inform the development of safer and more sustainable chemicals.

Each of these applications leverages the unique chemical structure of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid to fulfill specific roles in scientific research, showcasing the compound’s versatility and importance in various fields of study. Information based on current scientific knowledge and search results .

properties

IUPAC Name

2-bromothieno[3,2-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-6-3-5-7(13-6)4(8(11)12)1-2-10-5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNPZQLOXLYJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothieno[3,2-b]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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